molecular formula C22H18O2 B314815 (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one

(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one

Cat. No.: B314815
M. Wt: 314.4 g/mol
InChI Key: IWKFCBADEWBWGL-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one is a synthetic organic compound belonging to the chalcone family, characterized by the presence of a benzyloxy group attached to the fourth position of the chalcone structure Chalcones are open-chain flavonoids with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation. This reaction involves the condensation of 4-(benzyloxy)benzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation followed by dehydration to yield the desired chalcone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable techniques. Microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction time . Additionally, green chemistry approaches, such as using biocatalysts and environmentally benign solvents, are being investigated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides and dihydroxy derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated or nitrated chalcones.

Mechanism of Action

The biological effects of (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives to highlight its uniqueness:

Properties

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

(E)-1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+

InChI Key

IWKFCBADEWBWGL-DTQAZKPQSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

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